![molecular formula C24H20N4O2S2 B2598329 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021045-21-5](/img/structure/B2598329.png)
2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H20N4O2S2 and its molecular weight is 460.57. The purity is usually 95%.
BenchChem offers high-quality 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes
The compound 2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one and its derivatives have been synthesized through various methods, enhancing their purity and yield. For instance:
- A series of novel compounds were synthesized in high yields (78–87%) via the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, characterized by spectroscopic techniques (Demchenko et al., 2015).
- Another synthesis approach involved a one-pot process, including a cascade of reactions (aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration), facilitated by microwave-dielectric heating, which significantly improved the yield and reduced the reaction time (Morales-Salazar et al., 2022).
Biological Activity and Applications
These compounds have been explored for their biological activities and potential applications:
Analgesic and Anti-inflammatory Activities:
- The synthesized compounds have been tested for in vivo analgesic and anti-inflammatory activities, revealing significant results (Demchenko et al., 2015).
Antimicrobial Activity:
- New compounds, synthesized via reactions of hydrazonoyl halides with various substrates, exhibited high inhibition against gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).
Anticonvulsant Agents:
- Newly synthesized derivatives were evaluated for anticonvulsant activity, with some showing promising results in seizure models, and were further analyzed through computational studies (Ghabbour et al., 2015).
Cancer Cell Line Inhibition:
- Certain compounds demonstrated significant inhibition on different human cancer cell lines, with molecular docking studies suggesting their potential as CDK2 enzyme inhibitors (Abdel-Rahman et al., 2021).
Tyrosyl-tRNA Synthetase Inhibitors:
- Novel derivatives were synthesized and found to be effective tyrosyl-tRNA synthetase inhibitors, showing potent activity against Staphylococcus aureus (Sun et al., 2014).
Antioxidant and Anticancer Activities:
- A series of novel derivatives were synthesized and displayed significant antioxidant activity, with some also showing potent anticancer activity against specific cell lines (Tumosienė et al., 2020).
properties
IUPAC Name |
2-morpholin-4-yl-5-(naphthalen-1-ylmethyl)-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S2/c29-23-21-22(32-24(25-21)27-10-12-30-13-11-27)20(19-9-4-14-31-19)26-28(23)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHCWLLVWLYPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=CC5=CC=CC=C54)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

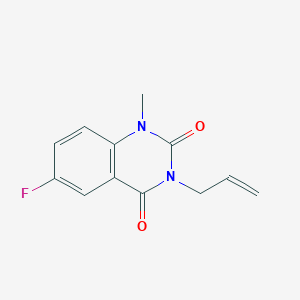
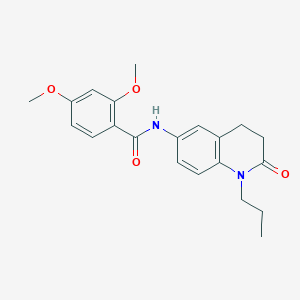
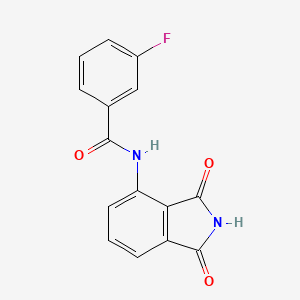
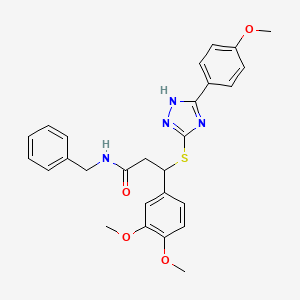
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)

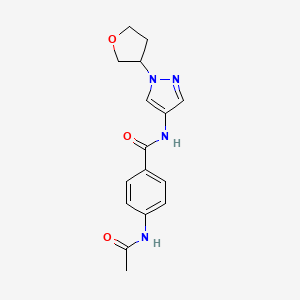

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2598260.png)
![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)
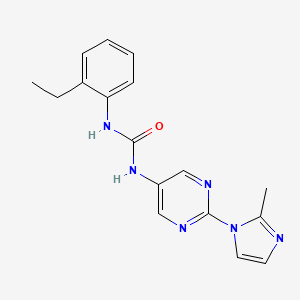
![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)
